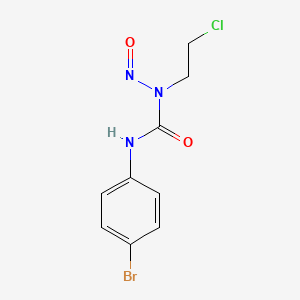
N'-(4-Bromophenyl)-N-(2-chloroethyl)-N-nitrosourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(4-Bromophenyl)-N-(2-chloroethyl)-N-nitrosourea is a synthetic organic compound that belongs to the class of nitrosoureas. Nitrosoureas are known for their alkylating properties and are often used in chemotherapy due to their ability to cross-link DNA, thereby inhibiting DNA replication and transcription.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-Bromophenyl)-N-(2-chloroethyl)-N-nitrosourea typically involves the reaction of 4-bromoaniline with 2-chloroethyl isocyanate, followed by nitrosation. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process would include purification steps such as recrystallization or chromatography to ensure the compound’s purity.
Analyse Chemischer Reaktionen
Types of Reactions
N’-(4-Bromophenyl)-N-(2-chloroethyl)-N-nitrosourea can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized products depending on the conditions.
Reduction: Reduction reactions can break down the nitrosourea group, leading to simpler amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloroethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield brominated nitrosourea derivatives, while reduction could produce amine compounds.
Wissenschaftliche Forschungsanwendungen
N’-(4-Bromophenyl)-N-(2-chloroethyl)-N-nitrosourea has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and pathways.
Biology: Employed in biochemical studies to understand its interactions with biological molecules.
Medicine: Investigated for its potential use in chemotherapy due to its DNA cross-linking properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which N’-(4-Bromophenyl)-N-(2-chloroethyl)-N-nitrosourea exerts its effects involves the alkylation of DNA. The compound forms covalent bonds with DNA bases, leading to cross-linking and strand breaks. This disrupts DNA replication and transcription, ultimately causing cell death. The molecular targets include guanine and cytosine bases in the DNA.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N’-(4-Methylphenyl)-N-(2-chloroethyl)-N-nitrosourea
- N’-(4-Fluorophenyl)-N-(2-chloroethyl)-N-nitrosourea
- N’-(4-Chlorophenyl)-N-(2-chloroethyl)-N-nitrosourea
Uniqueness
N’-(4-Bromophenyl)-N-(2-chloroethyl)-N-nitrosourea is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can enhance the compound’s ability to penetrate biological membranes and interact with target molecules.
Eigenschaften
CAS-Nummer |
15145-43-4 |
|---|---|
Molekularformel |
C9H9BrClN3O2 |
Molekulargewicht |
306.54 g/mol |
IUPAC-Name |
3-(4-bromophenyl)-1-(2-chloroethyl)-1-nitrosourea |
InChI |
InChI=1S/C9H9BrClN3O2/c10-7-1-3-8(4-2-7)12-9(15)14(13-16)6-5-11/h1-4H,5-6H2,(H,12,15) |
InChI-Schlüssel |
HTQOVPIHQVJTEI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1NC(=O)N(CCCl)N=O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzo[h]-1,6-naphthyridine, 6-oxide](/img/structure/B14701832.png)

![[Nitroso(pyrimidin-2-yl)amino]acetic acid](/img/structure/B14701842.png)
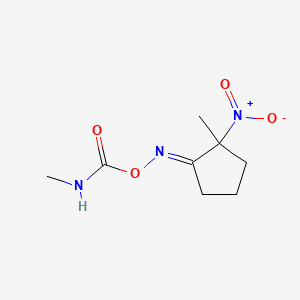
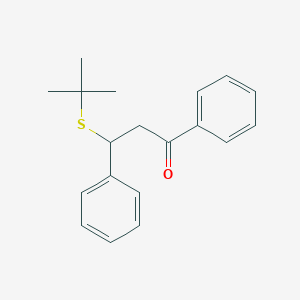
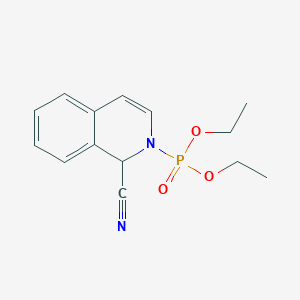
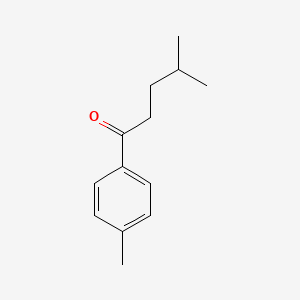

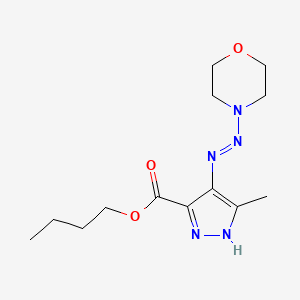
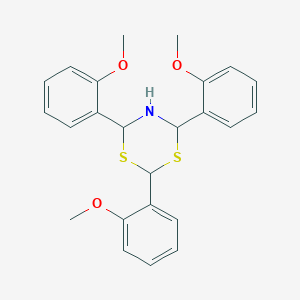
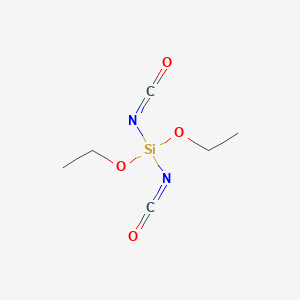
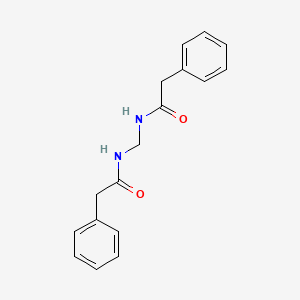
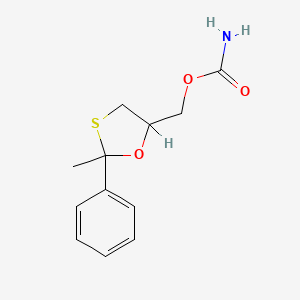
![1,1'-(Buta-1,3-diene-1,4-diyl)bis[4-(2-phenylethenyl)benzene]](/img/structure/B14701894.png)
